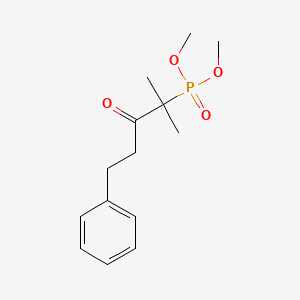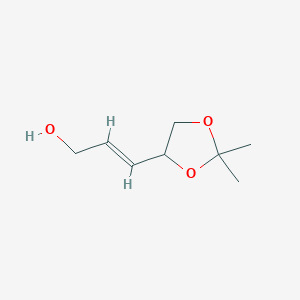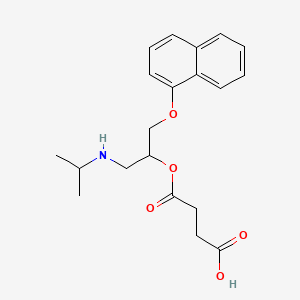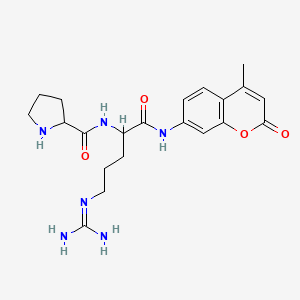
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is characterized by the presence of a phosphonate group attached to a pentanone backbone, which includes a phenyl group and a methyl group. It is a useful research chemical with applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone under controlled conditions. For instance, the reaction between trialkyl phosphites and iodoacetone can yield the desired phosphonate compound in good yields .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . This technique, however, is labor-intensive and sensitive to reagent purity and moisture.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (3-oxo-5-phenylpentan-2-yl)phosphonate: Similar in structure but lacks the methyl group at the second position.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms, which alter its chemical properties and reactivity.
Uniqueness
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is unique due to the presence of both a phenyl group and a methyl group on the pentanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C14H21O4P |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
NEJXVWVAVOJTMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)

![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

